An In-depth Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and versatile reactivity, make it an invaluable component in the design of novel therapeutics.[1][4] This guide focuses on a specific and highly functionalized derivative, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a building block of increasing importance for the synthesis of complex and targeted bioactive molecules.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine. By delving into the technical details and providing practical insights, this guide aims to empower scientists to effectively utilize this versatile intermediate in their drug discovery endeavors.
Section 1: Chemical Identity and Physicochemical Properties
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, also known by its IUPAC name tert-butyl 4-((2-aminoethyl)sulfonyl)piperazine-1-carboxylate, is a key intermediate characterized by the presence of a Boc-protected piperazine ring, a flexible ethylsulfonyl linker, and a terminal primary amine. This unique combination of functional groups provides a versatile platform for a variety of chemical modifications.
Molecular Structure
The structure of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is depicted below. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom and the terminal primary amine.
Caption: Chemical structure of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.
Physicochemical Data
A summary of the key physicochemical properties of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 917562-08-4 | [5] |
| Molecular Formula | C₁₁H₂₃N₃O₄S | [5] |
| Molecular Weight | 293.38 g/mol | [5] |
| Appearance | Off-white solid | |
| Melting Point | 107 - 111 °C | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | |
| pKa (predicted) | ~10 (for the primary amine) |
Section 2: Synthesis and Purification
The synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be achieved through a multi-step process starting from readily available starting materials. A general and reliable synthetic approach involves the reaction of N-Boc-piperazine with a suitable electrophile to introduce the (2-aminoethyl)sulfonyl moiety.
Synthetic Strategy
A common synthetic route involves the initial reaction of 1-Boc-piperazine with 2-chloroethanesulfonyl chloride to form an intermediate N-Boc-piperazine sulfonyl chloride, which is then reacted with ammonia or a protected amine equivalent, followed by deprotection. An alternative and often more direct approach involves the reaction of 1-Boc-piperazine with a pre-formed (2-aminoethyl)sulfonyl synthon.
Caption: A plausible synthetic workflow for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.
Detailed Experimental Protocol
The following protocol describes a representative synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.
Step 1: Synthesis of tert-Butyl 4-((2-azidoethyl)sulfonyl)piperazine-1-carboxylate
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To a stirred solution of 1-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-azidoethanesulfonyl chloride (1.1 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-((2-azidoethyl)sulfonyl)piperazine-1-carboxylate.
Step 2: Synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine
-
Dissolve the azide intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine as a solid. The product can be further purified by recrystallization if necessary.
Section 3: Chemical Reactivity and Stability
The reactivity of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is dictated by its three key functional groups: the Boc-protected piperazine nitrogen, the sulfonyl group, and the terminal primary amine. Understanding the interplay of these groups is essential for its effective use in multi-step syntheses.
Reactivity of the Functional Groups
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Primary Amine: The terminal primary amine is a nucleophilic center and can readily participate in a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This functionality is often the primary site of modification for extending the molecular scaffold.
-
Boc-Protected Piperazine: The Boc group provides robust protection for one of the piperazine nitrogens under a variety of reaction conditions. It is stable to many nucleophilic and basic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).
-
Sulfonyl Group: The sulfonyl group is generally stable and serves as a flexible, non-basic linker. Its electron-withdrawing nature can influence the reactivity of adjacent groups.
Caption: Key reactions of the functional groups in 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine.
Stability and Storage
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a stable solid under normal laboratory conditions. However, it is advisable to store it in a cool, dry place, protected from light and moisture to prevent potential degradation.
Section 4: Applications in Drug Discovery and Development
The unique structural features of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine make it a valuable building block in the synthesis of a diverse range of biologically active molecules. The piperazine moiety is a well-established pharmacophore in many drug classes, and the (2-aminoethyl)sulfonyl linker allows for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[4][6]
Role as a Versatile Linker and Scaffold
This compound serves as a bifunctional linker, enabling the connection of two different molecular fragments. The terminal amine can be functionalized to introduce a pharmacophore, while the piperazine nitrogen (after deprotection of the Boc group) can be coupled to another molecular entity. This modularity is highly advantageous in fragment-based drug design and lead optimization.
Application in the Synthesis of Kinase Inhibitors
The piperazine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain or extending into solvent-exposed regions to improve solubility and other drug-like properties.[7][8] The (2-aminoethyl)sulfonyl moiety of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be elaborated to introduce groups that target specific pockets within the kinase active site or allosteric sites, leading to the development of potent and selective inhibitors.
Use in the Development of GPCR Ligands
Arylpiperazine derivatives are a well-known class of G-protein coupled receptor (GPCR) ligands, with applications in treating central nervous system disorders.[9][10] 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can be utilized to synthesize novel GPCR ligands where the terminal amine is functionalized with an aryl group, and the piperazine nitrogen is further modified to optimize receptor binding and functional activity.
Section 5: Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Boc Group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Piperazine Ring: Two sets of multiplets, typically in the range of 2.4-3.6 ppm, corresponding to the four methylene groups of the piperazine ring.
-
Ethylsulfonyl Chain: Two triplets in the range of 3.0-3.5 ppm, each integrating to 2 protons, corresponding to the two methylene groups of the ethyl chain.
-
Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the two protons of the primary amine.
¹³C NMR Spectroscopy (Predicted)
-
Boc Group: A quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.
-
Piperazine Ring: Methylene carbons of the piperazine ring are expected in the range of 40-55 ppm.
-
Ethylsulfonyl Chain: Methylene carbons of the ethyl chain would appear in a similar range to the piperazine carbons.
-
Carbonyl Carbon: The carbonyl carbon of the Boc group will be observed around 155 ppm.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 294.1.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic absorption band for the primary amine in the region of 3300-3400 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations around 2850-2980 cm⁻¹.
-
C=O Stretch: A strong absorption band for the carbonyl group of the Boc protector around 1680-1700 cm⁻¹.
-
S=O Stretch: Two strong absorption bands for the sulfonyl group in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
Conclusion
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a strategically designed and highly versatile building block with significant potential in drug discovery and development. Its unique combination of a protected piperazine, a flexible sulfonyl linker, and a reactive primary amine offers medicinal chemists a powerful tool for the synthesis of complex and targeted molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of facilitating its effective utilization in the quest for novel therapeutics. As the demand for more sophisticated and specific drugs continues to grow, the importance of such well-defined and functionalized intermediates will undoubtedly increase.
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